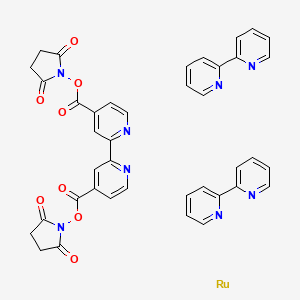

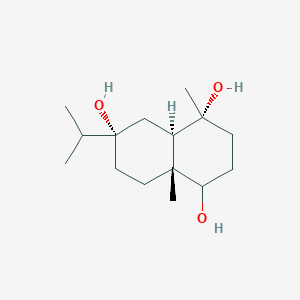

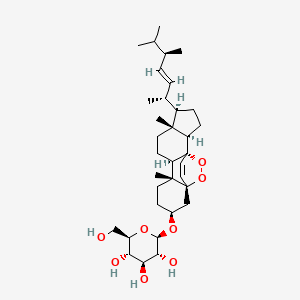

(4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol (IPDM-TR) is a compound that has recently been studied for its potential applications in the field of scientific research. IPDM-TR is a member of the decahydronaphthalene family of compounds, which are characterized by their unique structure and reactivity. IPDM-TR has been studied for its ability to act as a catalyst in various reactions, as well as its ability to act as an inhibitor of certain enzymes. IPDM-TR has also been studied for its potential to act as a drug target in the treatment of certain diseases.

Aplicaciones Científicas De Investigación

Antibacterial Properties

1,4,7-Eudesmanetriol: has been identified to possess antibacterial properties. It has shown effectiveness against Pseudomonas stutzeri , with a minimum inhibitory concentration (MIC) value of 117 µM . This suggests potential for the compound to be used in the development of new antibacterial agents, particularly against bacterial strains that are resistant to conventional antibiotics.

Central Nervous System Disorders

Research indicates that 1,4,7-Eudesmanetriol may have applications in treating central nervous system disorders. This aligns with the traditional uses of the plant Homalomena sagittifolia , from which the compound can be derived . The sesquiterpenoid nature of the compound suggests it could be beneficial in neuroprotective therapies or as a lead compound for developing drugs targeting neurological diseases.

Mecanismo De Acción

Target of Action

The primary targets of 1,4,7-Eudesmanetriol are Pseudomonas stutzeri and the acetylcholinesterase enzyme . Pseudomonas stutzeri is a bacterium, and acetylcholinesterase is an enzyme that plays a key role in neural signal transmission.

Mode of Action

1,4,7-Eudesmanetriol inhibits the growth of Pseudomonas stutzeri and shows remarkable activities against the acetylcholinesterase enzyme

Biochemical Pathways

The biochemical pathways affected by 1,4,7-Eudesmanetriol are related to the life cycle of Pseudomonas stutzeri and the function of the acetylcholinesterase enzyme . By inhibiting these targets, 1,4,7-Eudesmanetriol can disrupt bacterial growth and neural signal transmission.

Pharmacokinetics

Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability

Result of Action

The inhibition of Pseudomonas stutzeri growth and acetylcholinesterase activity by 1,4,7-Eudesmanetriol can lead to antibacterial effects and potential impacts on neural function . The exact molecular and cellular effects depend on the concentration of 1,4,7-Eudesmanetriol and the specific biological context.

Propiedades

IUPAC Name |

(4R,4aR,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,4a,5,7,8-hexahydro-1H-naphthalene-1,4,6-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-10(2)15(18)8-7-13(3)11(9-15)14(4,17)6-5-12(13)16/h10-12,16-18H,5-9H2,1-4H3/t11-,12?,13-,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQODNRPUJAVLV-ZWBVZUSMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC2(C(CCC(C2C1)(C)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(CC[C@@]2([C@@H](C1)[C@](CCC2O)(C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)